N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1021215-61-1
VCID: VC6627998
InChI: InChI=1S/C21H18N4O2S3/c1-2-13-8-10-14(11-9-13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Molecular Formula: C21H18N4O2S3
Molecular Weight: 454.58

N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.: 1021215-61-1

Cat. No.: VC6627998

Molecular Formula: C21H18N4O2S3

Molecular Weight: 454.58

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide - 1021215-61-1

Specification

CAS No. 1021215-61-1
Molecular Formula C21H18N4O2S3
Molecular Weight 454.58
IUPAC Name N-(4-ethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H18N4O2S3/c1-2-13-8-10-14(11-9-13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)
Standard InChI Key WOWLVPLOSULQFS-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Introduction

Potential Synthesis Pathway

Compounds like this are typically synthesized via multi-step reactions involving:

  • Formation of the thiazolo[4,5-d]pyrimidine core through cyclization reactions.

  • Introduction of the phenyl and ethylphenyl substituents via nucleophilic substitution or condensation reactions.

  • Attachment of the thioacetamide group through thiolation reactions using thiol-based reagents.

The synthesis often employs mild conditions to preserve the integrity of the sensitive functional groups.

Applications and Biological Activity

Compounds with similar structures to N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo...) are known for:

  • Pharmacological Potential:

    • Thiazolo-pyrimidines are studied for their anti-inflammatory, anticancer, and antimicrobial properties.

    • The presence of sulfur atoms may enhance interactions with biological targets like enzymes or receptors.

  • Molecular Docking Studies:

    • Such compounds are often evaluated in silico for binding affinity to enzymes like kinases or lipoxygenases.

    • They may act as inhibitors by fitting into active sites due to their rigid heterocyclic framework.

  • Material Science:

    • The electronic properties of heterocyclic compounds can make them candidates for use in organic electronics or as ligands in coordination chemistry.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are commonly used:

  • NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups such as amides (C=OC=O) and thiols (C=SC=S).

  • X-ray Crystallography: For detailed three-dimensional structural analysis.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC21H20N4O2S2
Molecular Weight~424 g/mol
Functional GroupsAmide, Thioether, Ketone, Aromatic Rings
SolubilityLikely soluble in polar organic solvents (e.g., DMSO)
Potential Biological TargetEnzymes like kinases or oxidoreductases

Research Outlook

Further studies are required to evaluate:

  • Its pharmacokinetics and pharmacodynamics if used as a drug candidate.

  • Toxicological profiles to assess safety.

  • Optimization of its structure for enhanced activity against specific biological targets.

If additional detailed experimental data is required on this compound, it would need to be sourced from specialized chemical databases or peer-reviewed publications focusing on heterocyclic chemistry.

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